molecular formula C15H22O4S B1380502 tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate CAS No. 1512637-49-8

tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate

Cat. No.: B1380502
CAS No.: 1512637-49-8
M. Wt: 298.4 g/mol
InChI Key: MBQCQBNCUQVCNP-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate: is a chemical compound with the molecular formula C15H22O4S and a molecular weight of 298.4 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate typically involves the following steps:

  • Thiophene Derivative Formation: : The starting material, thiophene, undergoes a series of reactions to introduce the desired functional groups.

  • Oxidation and Methylation: : The thiophene derivative is then oxidized and methylated to introduce the methoxy group and the dimethyl-3-oxopropyl group.

  • Esterification: : Finally, the carboxylic acid group is esterified with tert-butanol to form the tert-butyl ester.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions: : Typical reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide, reducing agents like lithium aluminum hydride, and substitution reagents such as halides or alkylating agents.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: : In organic chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: : The compound has been studied for its biological activity, including its potential use as a precursor for bioactive molecules. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.

Medicine: : Tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate is being investigated for its medicinal properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: : In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-Butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate include:

  • Tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate

  • 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Uniqueness: : this compound stands out due to its specific structural features, such as the presence of the methoxy group and the tert-butyl ester. These features contribute to its unique chemical and physical properties, making it distinct from other thiophene derivatives.

Properties

IUPAC Name

tert-butyl 5-(3-methoxy-2,2-dimethyl-3-oxopropyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4S/c1-14(2,3)19-12(16)11-8-7-10(20-11)9-15(4,5)13(17)18-6/h7-8H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQCQBNCUQVCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)CC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(2-Methoxycarbonylpropyl)thiophene-2-carboxylic acid tert-butyl ester (13.14 g, 46.3 mmol) was dissolved in tetrahydrofuran (250 mL), 1.09 M lithium bis(trimethylsilyl)azanide/tetrahydrofuran solution (65 mL, 70.9 mmol) was added dropwise at −78° C., and the mixture was stirred for 2 hours. To the reaction mixture was added methyl iodide (11.7 g, 82.4 mmol) at −78° C., and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure. The residue was added to ethyl acetate and 0.5N-hydrochloric acid solution, the organic layer was extracted, and the aqueous layer was extracted two times with ethyl acetate. The organic layers were collected, washed with sodium thiosulfate solution and brine, and dried over anhydrous magnesium sulfate. The solvent of the filtrate after filtration was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the title compound (12.36 g, 41.4 mmol, 89%).
Name
5-(2-Methoxycarbonylpropyl)thiophene-2-carboxylic acid tert-butyl ester
Quantity
13.14 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
lithium bis(trimethylsilyl)azanide tetrahydrofuran
Quantity
65 mL
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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